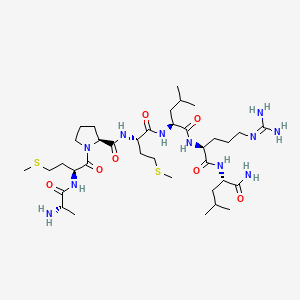
Catch-relaxing peptide (CARP)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Catch-relaxing peptide is a myotropic neuropeptide isolated from the pedal ganglia of the mollusk Mytilus edulis . It plays a significant role in the regulation of muscle contraction by inducing relaxation of the musculature . This peptide has been studied extensively for its neuromodulatory and cardiomodulatory activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of catch-relaxing peptide involves solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process typically starts with the attachment of the C-terminal amino acid to a solid resin. Subsequent amino acids are added sequentially through a series of deprotection and coupling reactions . The peptide is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of catch-relaxing peptide follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are used to streamline the process, and large-scale purification techniques such as preparative HPLC are employed to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions
Catch-relaxing peptide undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the methionine residues, leading to the formation of methionine sulfoxide.
Substitution: Amino acid residues within the peptide can be substituted with other amino acids to study structure-activity relationships.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid derivatives and coupling reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate).
Major Products Formed
Oxidation: Methionine sulfoxide.
Reduction: Free thiol groups.
Substitution: Modified peptides with altered amino acid sequences.
Aplicaciones Científicas De Investigación
Neuroprotection
CARPs have shown promise in various models of neurological disorders:
- Acute CNS Injury : In models of stroke and traumatic brain injury, CARPs have demonstrated protective effects by reducing neuronal death and promoting recovery .
- Chronic Neurodegenerative Disorders : Research indicates that CARPs may be beneficial in managing conditions like Alzheimer's disease and Parkinson's disease due to their ability to protect neurons from degeneration .
Muscle Physiology
In muscle physiology, CARP plays a role in:
- Relaxation Mechanisms : CARP induces relaxation in muscle tissues by modulating calcium currents, which is crucial for understanding muscle function and developing treatments for muscle-related disorders .
Case Study 1: Neuroprotective Effects of CARPs
A study investigated the effects of a specific cationic arginine-rich peptide on neuronal injury models. The results indicated significant neuroprotection against excitotoxicity and oxidative stress. The peptide demonstrated a high percentage of arginine content, enhancing its positive charge and membrane permeability, which contributed to its efficacy in protecting neurons from damage during acute CNS injuries.
| Peptide Name | Peptide Sequence | % Arginine | Net Charge at pH 7 | Neuronal Injury Model |
|---|---|---|---|---|
| R6 | RRRRRR-NH₂ | 100% | +6 | Excitotoxicity |
| TAT | YGRKKRRQRRRG | 50% | +8 | Stroke |
Case Study 2: Muscle Relaxation
Another research project focused on the application of CARP in muscle tissues showed that it effectively decreased calcium currents in snail neurons. This finding suggests potential applications for CARP in treating conditions characterized by excessive muscle contraction or spasticity.
Mecanismo De Acción
Catch-relaxing peptide exerts its effects by binding to specific receptors on muscle cells, leading to a decrease in calcium permeability of the neuronal membrane . This results in the relaxation of muscle fibers. The peptide also modulates the activity of calcium-activated potassium channels, further contributing to muscle relaxation .
Comparación Con Compuestos Similares
Propiedades
Número CAS |
111846-40-3 |
|---|---|
Fórmula molecular |
C36H67N11O7S2 |
Peso molecular |
830.122 |
Nombre IUPAC |
(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]-1-[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-4-methylsulfanylbutanoyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C36H67N11O7S2/c1-20(2)18-26(29(38)48)45-31(50)23(10-8-14-41-36(39)40)42-33(52)27(19-21(3)4)46-32(51)24(12-16-55-6)43-34(53)28-11-9-15-47(28)35(54)25(13-17-56-7)44-30(49)22(5)37/h20-28H,8-19,37H2,1-7H3,(H2,38,48)(H,42,52)(H,43,53)(H,44,49)(H,45,50)(H,46,51)(H4,39,40,41)/t22-,23-,24-,25-,26-,27-,28-/m0/s1 |
Clave InChI |
MDSPEDDSUQFIEQ-RMIXPHLWSA-N |
SMILES |
CC(C)CC(C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CCSC)NC(=O)C1CCCN1C(=O)C(CCSC)NC(=O)C(C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















